molecular formula C4H8O B042093 2-Methoxypropene CAS No. 116-11-0

2-Methoxypropene

Cat. No.: B042093
CAS No.: 116-11-0
M. Wt: 72.11 g/mol
InChI Key: YOWQWFMSQCOSBA-UHFFFAOYSA-N
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Description

2-Methoxypropene, also known as this compound, is a useful research compound. Its molecular formula is C4H8O and its molecular weight is 72.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.87 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Vinyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Toxicity Effects in Mice : A study by Darmanto et al. (2018) reported that 2-methoxyethanol increases blood glucose levels and decreases nitric oxide levels in mice, which could potentially lead to insulin resistance and pancreas damage. This suggests its implications in diabetes research (Darmanto et al., 2018).

  • Synthesis Applications : Fanton, Gelas, and Horton (1980) found that 2-Methoxypropene selectively protects ketose sugars and oligosaccharides, providing valuable synthesis tools for biological and industrial applications (Fanton, Gelas, & Horton, 1980).

  • Anticancer Drug Potential : Kumar et al. (2016) discussed 2-Methoxyestradiol (2ME2) and its potential as an anticancer drug, noting its antitubulin, antiangiogenic, pro-apoptotic, and ROS induction properties (Kumar et al., 2016). Similarly, Schumacher et al. (1999) found that 2-methoxyestradiol inhibits pancreatic cancer cell growth and induces apoptosis, suggesting potential clinical applications for pancreatic cancer treatment (Schumacher et al., 1999).

  • Catalysis and Chemical Transformations : Research by Edvardsen, Benneche, and Tius (2000) indicated that the E-isomer of (Z)-1,3-dibromo-2-methoxypropene can be produced almost quantitatively by UV irradiation, making it a promising intermediate for various chemical reactions (Edvardsen, Benneche, & Tius, 2000).

  • Drug Delivery Systems : León et al. (2017) demonstrated that TiO2 nanoparticles coated with PEG and loaded with 2-Methoxyestradiol could be an effective adsorption-based drug delivery system for this antitumor drug (León et al., 2017).

  • Glioblastoma Treatment : Lis et al. (2004) reported that 2ME inhibits human glioblastoma cell growth and induces apoptosis, warranting further investigation for glioma treatment (Lis et al., 2004).

Safety and Hazards

2-Methoxypropene is extremely flammable and harmful if swallowed . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

The global 2-Methoxypropene market was valued at million in 2021 and is projected to reach US$ million by 2028, at a CAGR of % during the forecast period 2022-2028 . This suggests that there is a growing interest in this compound and its applications.

Mechanism of Action

Target of Action

2-Methoxypropene is primarily used as a reagent in organic synthesis . Its main targets are alcohols and diols , where it serves to introduce a protecting group . This allows for selective reactions to occur in the presence of these functional groups without affecting them .

Mode of Action

As an ether, this compound interacts with its targets (alcohols and diols) through a process known as protection . In this process, this compound forms a protective group around the alcohol or diol, preventing it from reacting with other substances in the mixture . This allows for selective reactions to occur without affecting the protected functional groups .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conversion of diols to the acetonide group . This conversion is crucial in many organic synthesis processes, as it allows for the selective reaction of other functional groups in the presence of diols .

Result of Action

The primary result of this compound’s action is the protection of alcohols and diols, allowing for selective reactions to occur in their presence . This can significantly enhance the efficiency and selectivity of various organic synthesis processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s known that this compound is a flammable liquid and may form explosive peroxides . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces . Moreover, it should be stored in a cool, well-ventilated place .

Properties

IUPAC Name

2-methoxyprop-1-ene
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InChI

InChI=1S/C4H8O/c1-4(2)5-3/h1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWQWFMSQCOSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O
Source PubChem
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DSSTOX Substance ID

DTXSID3051591
Record name 2-Methoxyprop-1-ene
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Molecular Weight

72.11 g/mol
Source PubChem
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Physical Description

Liquid; bp = 34-36 deg C; [MSDSonline]
Record name 2-Methoxyprop-1-ene
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Vapor Pressure

517.0 [mmHg]
Record name 2-Methoxyprop-1-ene
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CAS No.

116-11-0
Record name 2-Methoxypropene
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Record name 2-Methoxyprop-1-ene
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Record name 1-Propene, 2-methoxy-
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Record name 2-Methoxyprop-1-ene
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Record name Isopropenyl methyl ether
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Record name 2-METHOXYPROPENE
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Record name 2-METHOXYPROP-1-ENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methoxypropene?

A1: this compound has the molecular formula C4H8O and a molecular weight of 72.11 g/mol [].

Q2: Are there any spectroscopic data available for this compound?

A2: While specific spectroscopic data is not extensively discussed in the provided research, this compound can be characterized using techniques like IR and 1H NMR. One study confirmed its structure through IR and 1H NMR analysis [].

Q3: How is this compound typically synthesized?

A3: this compound can be synthesized through several methods:

  • Elimination of Methanol: Heating 2,2-dimethoxypropane at 115°C leads to the elimination of methanol, yielding this compound with high purity [].
  • Superbase Catalysis: Superbase catalytic systems like ButOK/NMP, AmtOCs/NMP, and KOH/DMSO facilitate the addition of methanol to propyne or allene at 100–120 °C, producing this compound in high yields [].

Q4: Can this compound be used as a protecting group?

A4: Yes, this compound readily reacts with carbohydrates, forming cyclic isopropylidene acetals. This reaction occurs under kinetic control, enabling the selective protection of specific hydroxyl groups in sugars and oligosaccharides [].

Q5: What is the role of this compound in the synthesis of Bis(indolyl)methane Derivatives?

A5: this compound acts as a reactant in the acid-catalyzed reaction with indoles, leading to the formation of bis(indolyl)methane derivatives. Interestingly, the reaction outcome (2,2-bis(indol-3-yl)propanes vs. 2,2-bis(indol-2-yl)propanes) depends on the substitution pattern of the indole starting material [].

Q6: How does this compound react with α-nitrosostyrenes?

A6: The primary reaction pathway involves a cycloaddition reaction, yielding 3-phenyl-5,6-dihydro-4H-1,2-oxazines []. Interestingly, a minor product, a nitrone, arises from a formal 1,3-dipolar addition, showcasing the diverse reactivity of this compound [].

Q7: How is this compound used in mass spectrometry?

A7: this compound serves as a valuable reagent ion in gas-phase ion-molecule reactions within mass spectrometry.

  • Functional Group Identification: It reacts selectively with protonated aromatic tertiary N-oxides and sulfoxides, forming stable adducts. This characteristic reaction allows for the rapid identification of these functional groups in complex mixtures [, ].
  • Diagnostic Fragmentation: When coupled with collision-activated dissociation (CAD), this compound helps differentiate between protonated N-nitrosamines and O-nitroso compounds containing pyridine rings. This method is particularly useful for detecting the presence of potentially carcinogenic N-nitrosamines in pharmaceuticals [].

Q8: Can machine learning be used to interpret the results of mass spectrometry experiments using this compound?

A8: Yes, recent research has successfully employed graph-based machine learning models to predict and interpret the outcomes of diagnostic ion-molecule reactions using this compound. These models, trained on a dataset of known reactions, analyze the functional group connectivity of analytes to predict the likelihood of diagnostic product formation [, ].

Q9: What is the stability of this compound?

A9: Neat 2-Methoxyallyl bromide, a related compound, is known to be unstable at room temperature and sensitive to moisture []. While the stability of this compound itself is not explicitly discussed in the provided research, it is likely to share similar reactivity.

Q10: Does this compound exhibit any catalytic properties?

A10: While not a catalyst itself, this compound plays a crucial role in reactions catalyzed by other species:

  • Ene-like Reactions: this compound acts as an ene component in reactions catalyzed by Yb(fod)3 and acetic acid. This reaction is highly useful for synthesizing compounds like chlorovulone II, mitomycinoids, and phyllanthocin [].

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